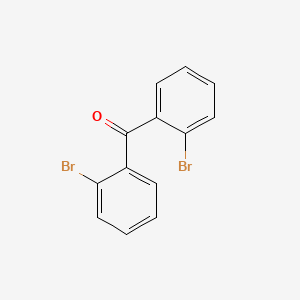

2,2'-Dibromobenzophenone

描述

Emergence and Academic Significance of 2,2'-Dibromobenzophenone in Organic Chemistry

This compound, a di-substituted aromatic ketone, has carved a niche for itself within the field of organic chemistry. Its significance stems primarily from its role as a versatile precursor and intermediate in the synthesis of more complex organic molecules. The presence of two bromine atoms on the phenyl rings, ortho to the carbonyl group, imparts unique reactivity to the molecule, making it a valuable building block for a variety of chemical transformations.

The academic importance of this compound is underscored by its utility in several key areas of organic synthesis. It serves as a starting material for the creation of diarylmethanes through reductive coupling reactions. smolecule.com These resulting diarylmethane scaffolds are fundamental structures in many larger molecules with potential applications in materials science and pharmaceuticals. smolecule.com

Furthermore, the bromine atoms in this compound are amenable to substitution, allowing for their replacement by various nucleophiles. This reactivity is crucial for the synthesis of a wide array of derivatives. A significant application lies in its use in palladium-catalyzed coupling reactions, such as the Suzuki and Stille couplings. acs.org These reactions are powerful tools for forming carbon-carbon bonds and have been employed to synthesize complex molecules, including spiro derivatives and substituted biaryls. acs.org For instance, the reaction of this compound with various boronic acids or organostannanes in the presence of a palladium catalyst allows for the introduction of new functional groups at the 2 and 2' positions. acs.org

The photochemical properties of benzophenone (B1666685) and its derivatives are well-documented, and this compound is no exception. While specific studies on its photoinitiating capabilities are limited, benzophenone derivatives, in general, are known to act as photoinitiators in polymerization reactions. smolecule.comru.nl Upon exposure to UV light, they can generate free radicals, which initiate the polymerization process, a property valuable in the development of light-curable coatings and resins. smolecule.com The study of substituted benzophenones, including bromo-substituted variants, has been crucial in understanding the nature of the lowest excited triplet state (nπ* or ππ*) and how it influences photochemical reactivity. ru.nl

Historical Perspectives on Research Development and Key Discoveries

The historical development of research surrounding this compound is intertwined with the broader advancements in synthetic organic chemistry, particularly in the areas of halogenation, organometallic coupling reactions, and photochemistry.

Early research would have focused on the fundamental synthesis of the compound itself. A common method for preparing benzophenone derivatives is through a Friedel-Crafts acylation reaction. smolecule.com In the case of this compound, this could involve the acylation of bromobenzene (B47551) with a suitable benzoyl derivative. smolecule.com While specific historical synthesis routes for the 2,2'-isomer are not extensively detailed in readily available literature, the synthesis of related isomers like 4,4'-dibromobenzophenone (B1295017) via Friedel-Crafts acylation of bromobenzene with 4-bromobenzoyl chloride has been documented. chemicalbook.com

A significant leap in the utility of this compound came with the advent and refinement of transition metal-catalyzed cross-coupling reactions. The Ullmann reaction, first reported in the early 20th century, provided a method for coupling aryl halides using copper, and while initially plagued by harsh conditions, it laid the groundwork for modern coupling chemistry. organic-chemistry.orgwikipedia.org The subsequent development of palladium-catalyzed reactions, such as the Suzuki, Heck, and Stille couplings, revolutionized the use of aryl halides like this compound. These reactions offered milder conditions and greater functional group tolerance, dramatically expanding the scope of molecules that could be synthesized from this precursor. acs.org

Research in the latter half of the 20th century and into the 21st century has seen this compound employed in the synthesis of increasingly complex and functionally diverse molecules. For example, its use in palladium-catalyzed reactions to create bis(2-(heteroaryl)phenyl)methanones has been reported, showcasing its role in constructing elaborate molecular architectures. acs.org These studies often focus on creating novel materials with specific electronic or photophysical properties. ktu.eduumich.edu

The study of the photochemical behavior of benzophenones, a field with a long history, has also provided context for the research on this compound. ru.nloregonstate.edu Investigations into how substituents affect the excited states of benzophenone have been ongoing, with bromo-substituted derivatives playing a role in understanding these fundamental photophysical processes. ru.nl

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₈Br₂O | sigmaaldrich.comnih.gov |

| Molecular Weight | 340.01 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 25187-01-3 | sigmaaldrich.comnih.gov |

| Appearance | Pale orange to pale brown solid | smolecule.com |

| Melting Point | 83-87 °C | sigmaaldrich.com |

| IUPAC Name | bis(2-bromophenyl)methanone | nih.gov |

Table 2: Key Reactions Involving this compound

| Reaction Type | Reagents/Conditions | Product Type | Significance | Source |

| Suzuki Coupling | Boronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/Water | Substituted biaryls, Spiro derivatives | Formation of C-C bonds, synthesis of complex architectures. | acs.org |

| Stille Coupling | Organostannane, Pd(PPh₃)₄, Toluene | Substituted biaryls | Formation of C-C bonds with different functional group tolerance. | acs.org |

| Reductive Coupling | Not specified | Diarylmethanes | Creation of fundamental scaffolds for larger molecules. | smolecule.com |

| Nucleophilic Substitution | Various nucleophiles | Substituted benzophenones | Introduction of diverse functional groups. | smolecule.com |

Structure

3D Structure

属性

IUPAC Name |

bis(2-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVYQVHAGOZGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440165 | |

| Record name | 2,2'-Dibromobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25187-01-3 | |

| Record name | 2,2'-Dibromobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dibromobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dibromobenzophenone and Its Derivatives

Traditional Chemical Synthesis Approaches and Precursors

Historically, the synthesis of benzophenone (B1666685) derivatives has involved methods like Friedel-Crafts acylation. oregonstate.edu For 2,2'-dibromobenzophenone, a common precursor-based approach involves the reaction of 2-bromobenzoyl chloride with other reagents. sorbonne-universite.fr Another established method is the "swamping catalyst effect," which utilizes a large excess of a Lewis acid like aluminum chloride to direct halogenation to the aromatic nucleus while preventing side-chain reactions. mdma.ch While effective, these traditional methods can sometimes require harsh conditions and may generate significant waste. mdma.chajrconline.org

A documented traditional synthesis of a related isomer, 3,3'-dibromobenzophenone, involves the dropwise addition of bromine to a complex of benzophenone and aluminum chloride. mdma.ch This highlights a general strategy for introducing bromine atoms onto the benzophenone core.

| Precursor 1 | Precursor 2 | Reagent/Catalyst | Product | Reference |

| 2-bromophenyl-boronic acid | 2-bromobenzoyl chloride | Pd(PPh3)Cl2, K3PO4 | This compound | sorbonne-universite.fr |

| Benzophenone | Bromine | Aluminum chloride | 3,3'-Dibromobenzophenone | mdma.ch |

Catalytic Synthesis Strategies

Modern synthetic chemistry has increasingly turned to catalytic methods to improve the efficiency, selectivity, and environmental footprint of chemical transformations. ajrconline.orgresearchgate.net The synthesis of this compound and its analogues has significantly benefited from these advancements, particularly through the use of transition metal catalysts. acs.orgsorbonne-universite.frdiva-portal.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org In the context of this compound, these reactions are primarily used for its synthesis from precursors and for its subsequent functionalization to create more complex molecules. acs.orgsorbonne-universite.fr

One key synthetic route to this compound itself is the Suzuki-Miyaura reaction. This involves the coupling of 2-bromophenylboronic acid with 2-bromobenzoyl chloride in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), and a base like potassium phosphate. sorbonne-universite.fr This method offers a direct way to construct the dibrominated benzophenone core. sorbonne-universite.fr

Once synthesized, this compound serves as a versatile building block for further derivatization. For instance, it can undergo palladium-catalyzed reactions like the Buchwald-Hartwig amination to synthesize acridones, which are important heterocyclic scaffolds. sorbonne-universite.fr Similarly, Stille and Suzuki coupling reactions can be employed to replace the bromine atoms with various aryl or heteroaryl groups, leading to the formation of spiro compounds and other complex architectures. acs.orgnih.gov These reactions are fundamental in creating materials with specific optoelectronic properties. researchgate.netacs.org

Table of Palladium-Catalyzed Reactions for this compound Synthesis and Functionalization:

| Reaction Type | Reactants | Catalyst System | Product Type | Yield | Reference |

| Suzuki-Miyaura | 2-bromophenylboronic acid, 2-bromobenzoyl chloride | Pd(PPh3)Cl2, K3PO4 | This compound | 68% | sorbonne-universite.fr |

| Stille Coupling | This compound, 2-tributylstannylthiophene | Pd(PPh3)4 | Di(thiophen-2-yl)methanone | 91% | acs.org |

| Buchwald-Hartwig | This compound, various anilines | Pd2dba3, dppf, KOtBu | Substituted Acridones | up to 95% | sorbonne-universite.fr |

While palladium catalysis is prominent, other transition metals are also utilized in the synthesis of benzophenone analogues and related heterocyclic systems. nih.govfrontiersin.orgresearchgate.net For instance, rhodium-catalyzed [2+2+2] cycloadditions have been developed to construct complex quinone structures. researchgate.net Although not directly applied to this compound in the provided context, these methodologies showcase the broader utility of transition metals in synthesizing complex aromatic ketones. researchgate.net The development of new catalytic systems continues to expand the toolbox for synthetic chemists, enabling the creation of novel molecular architectures from precursors like dibromobenzophenones. diva-portal.orgcaltech.edu

Development of Stereoselective and Regioselective Synthesis Pathways

The development of stereoselective and regioselective synthetic methods is crucial for controlling the precise three-dimensional arrangement and substitution pattern of molecules, which in turn dictates their properties and function.

In the context of derivatives of this compound, research has focused on achieving stereoselectivity in subsequent transformations. For example, the synthesis of enantioenriched isoxazolidines has been achieved through a sequence involving an asymmetric Tsuji-Trost reaction mediated by a palladium catalyst with a chiral ligand, followed by halocyclization. uni-duesseldorf.de While the starting material in this specific study was a diaryl ketoxime, the principle of using chiral catalysts to induce enantioselectivity is broadly applicable to derivatives of this compound. uni-duesseldorf.decardiff.ac.uk

Regioselectivity is also a key consideration, particularly when functionalizing the benzophenone core. A highly regioselective cascade synthesis of 2,3-dihydrobenzodioxepinones has been developed from 2-bromophenols and epoxides via a palladium-catalyzed intramolecular alkoxycarbonylation. nih.gov This demonstrates how catalytic processes can be designed to control the position of bond formation with high precision. nih.gov The ability to selectively functionalize specific positions on the aromatic rings of this compound is essential for creating tailored molecules for applications like OLEDs, where the substitution pattern significantly influences the material's electronic properties.

Application of Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ajrconline.orgrroij.com These principles are increasingly being applied to the synthesis of complex molecules like this compound and its derivatives. mdpi.com

Key aspects of green chemistry include the use of catalysts to improve atom economy, the use of safer solvents, and designing for energy efficiency. acs.org The shift from stoichiometric reagents, as seen in some traditional syntheses, to catalytic methods for preparing this compound is a prime example of green chemistry in action. sorbonne-universite.frmdma.chacs.org Catalytic reactions, such as the Suzuki-Miyaura and Stille couplings, often proceed under milder conditions and with higher atom economy than classical methods. acs.orgsorbonne-universite.frresearchgate.net

Furthermore, efforts are being made to develop reactions in more environmentally benign solvents or even under solvent-free conditions. ajrconline.orgchemrxiv.org For instance, research into organocatalytic hydroboration has shown that choline-based ionic liquids can serve as effective and reusable catalysts, reducing the reliance on volatile organic compounds. chemrxiv.org While not specifically detailing the synthesis of this compound, these advancements in green catalytic systems are highly relevant and can be adapted for its synthesis and derivatization. chemrxiv.org The use of microwave-assisted synthesis is another green technique that can accelerate reactions, improve yields, and reduce energy consumption. mdpi.com

The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes. ajrconline.orgacs.org For the synthesis of this compound, this would involve:

Prevention: Designing syntheses to minimize waste.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity.

Catalysis: Using catalytic reagents in preference to stoichiometric reagents. acs.org

By embracing these principles, the synthesis of this compound and its derivatives can become more efficient, cost-effective, and environmentally responsible.

Reactivity and Transformational Chemistry of 2,2 Dibromobenzophenone

Reactivity of Bromine Substituents and Halogen Functional Group Interconversions

The reactivity of 2,2'-dibromobenzophenone is significantly influenced by the presence of bromine atoms on the phenyl rings. These halogen substituents are good leaving groups, making them susceptible to a variety of chemical transformations. The process of converting one functional group into another is a cornerstone of synthetic organic chemistry, enabling the development of complex molecules from simpler precursors. solubilityofthings.com Halides, such as the bromine atoms in this compound, are particularly useful in this regard due to their ability to participate in substitution reactions. vanderbilt.edubiotechacademy.dk

One of the key reactions involving the bromine substituents is halogen functional group interconversion. This class of reactions allows for the replacement of a bromine atom with another halogen, such as iodine or chlorine. A classic example of this is the Finkelstein reaction, where a halide is exchanged for another, often driven by the differential solubility of the resulting metal halide salt in the reaction solvent. vanderbilt.edu While direct examples specific to this compound are not extensively detailed in the provided results, the general principles of halogen exchange are well-established for aryl halides.

Furthermore, the bromine atoms can be involved in transformations that lead to the formation of other functional groups. For instance, under specific conditions, aryl halides can be converted to other functional groups through nucleophilic substitution or organometallic intermediates. The electron-withdrawing nature of the bromine atoms can also influence the reactivity of the aromatic ring in other types of reactions.

Nucleophilic Aromatic Substitution Reactions on the Bromo-Substituted Phenyl Rings

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.publibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In the case of this compound, the bromine atoms themselves are electron-withdrawing, which can facilitate nucleophilic attack. The benzophenone (B1666685) core, with its carbonyl group, also contributes to the electrophilic character of the aromatic rings. While the bromine atoms are in the ortho position to the carbonyl bridge, their influence on the reactivity towards SNAr is a key consideration. The reaction proceeds through a two-step mechanism: addition of the nucleophile to form a carbanion intermediate, followed by elimination of the leaving group to restore aromaticity. pressbooks.pub

Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols. The reaction of an aryl halide with a nucleophile is generally a second-order process, being first order in both the halide and the nucleophile. libretexts.org The rate of reaction is also dependent on the strength of the nucleophile. libretexts.org

Intramolecular Cyclization Reactions Involving this compound

This compound serves as a valuable precursor for the synthesis of various cyclic and heterocyclic compounds through intramolecular cyclization reactions. These reactions involve the formation of a new ring within the molecule, often facilitated by the strategic placement of reactive functional groups.

Halocyclization Pathways and Mechanisms

Halocyclization is a type of cyclization where a halogen atom is involved in the ring-forming step. In the context of this compound derivatives, this can involve the reaction of a nucleophilic center within the molecule with one of the bromo-substituted phenyl rings. For instance, the intramolecular cyclization of gem-dibromoolefins, a related class of compounds, can be promoted by reagents like tetra-(n-butyl)ammonium fluoride (B91410) (TBAF) to yield brominated benzofurans and benzothiophenes. rsc.org This highlights a pathway where a bromine atom is retained in the final cyclic product. The mechanism often involves the generation of a reactive intermediate that facilitates the intramolecular attack.

Formation of Cyclic and Heterocyclic Architectures

A significant application of intramolecular cyclization of this compound derivatives is in the synthesis of spiro compounds. acs.org For example, after undergoing a Stille coupling to replace the bromine atoms with other aromatic or heteroaromatic rings, the resulting ketone can undergo an intramolecular cyclization to form spirobifluorene derivatives. acs.org The efficiency of this cyclization is highly dependent on the nature of the π-conjugated system attached to the ketone. acs.org

Furthermore, intramolecular cycloaddition of diazoketones derived from related structures can lead to the formation of polycyclic ketones like dibenzobarbaralone. lew.ro This type of reaction, often catalyzed by metals such as copper, proceeds through a ketocarbene intermediate that undergoes an intramolecular C-H insertion or addition to a double bond. lew.ro

Photochemical Reactivity and Photoredox Transformations of the Benzophenone Moiety

The benzophenone moiety in this compound is photochemically active. Upon absorption of UV light, benzophenone and its derivatives can be excited to a singlet state, which then typically undergoes intersystem crossing to a more stable triplet state. ru.nl This excited triplet state is a powerful hydrogen abstractor and can also act as a triplet state energy transfer agent. roaldhoffmann.com

The photochemical behavior of benzophenones is well-studied, with photoreduction in the presence of a hydrogen donor being a classic reaction. acs.org The reactivity is highly dependent on the nature of the lowest triplet state, which can be either n,π* or π,π*. ru.nl Substituents on the phenyl rings can influence the character of the lowest triplet state and, consequently, the photochemical reactivity. ru.nl For instance, some substituted benzophenones readily undergo photopinacolization. acs.org

This compound itself can function as a photoinitiator for polymerization reactions, generating free radicals upon exposure to light. smolecule.com The bromine atoms can also play a role in the photochemical processes, potentially leading to different reaction pathways compared to unsubstituted benzophenone. Studies on related brominated compounds have explored the generation of bromine radicals under photoirradiation, which can then participate in further reactions. kyoto-u.ac.jp

Organometallic Reactions of this compound as a Ligand or Substrate

Organometallic chemistry offers a versatile platform for the transformation of this compound. The bromine substituents make it an excellent substrate for various cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed coupling reactions, such as the Suzuki and Stille reactions, are particularly noteworthy. smolecule.comyoutube.com In a Suzuki reaction, an organoboron compound is coupled with a halide in the presence of a palladium catalyst and a base. youtube.com Similarly, the Stille reaction utilizes an organotin compound. acs.org These reactions allow for the substitution of the bromine atoms in this compound with a wide range of organic groups, providing access to more complex molecular architectures. For example, the Stille coupling of this compound with organotin reagents has been used to synthesize precursors for spiro compounds. acs.org

In addition to being a substrate, this compound can also act as a ligand in organometallic complexes, although this is less commonly explored. The carbonyl group and the bromine atoms could potentially coordinate to a metal center. More generally, organometallic reagents like Grignard reagents and alkyllithiums can react with the carbonyl group of benzophenones to form alcohols. msu.edu

The reactivity of organometallic compounds is largely dictated by the nucleophilic character of the carbon atom bonded to the metal. msu.edu This allows them to react with electrophilic centers, such as the carbon atom of the carbonyl group or the carbon atoms bearing the bromine substituents in this compound.

Data Tables

Table 1: Intramolecular Cyclization of 2,2'-Di(heteroaryl)benzophenone Derivatives

| Entry | Heterocycle | Reaction Conditions | Product | Yield | Reference |

| 1 | Phenyl | PPA, 120 °C, 12 h | Spirobifluorene | 71% | acs.org |

| 2 | Furan | PPA, 100 °C, 2 h | Did not cyclize | - | acs.org |

| 3 | Thiophene (B33073) | PPA, 120 °C, 12 h | Did not cyclize | - | acs.org |

PPA = Polyphosphoric acid

Table 2: Stille Coupling of this compound

| Organotin Reagent | Product | Yield | Reference |

| Tributyl(furan-2-yl)stannane | 2,2'-Di(furan-2-yl)benzophenone | 96% | nih.gov |

| 2-Tributylstannylthiophene | 2,2'-Di(thiophen-2-yl)benzophenone | 91% | nih.gov |

Mechanistic Elucidation in 2,2 Dibromobenzophenone Chemistry

Kinetic Analysis and Reaction Rate Determination Studies

The rates of these catalytic reactions are typically determined by monitoring the concentration of reactants or products over time, often using techniques like gas chromatography (GC) or NMR spectroscopy. uni-muenchen.de The method of initial rates is commonly employed to determine the reaction order with respect to each component (the aryl halide, the organometallic reagent, the catalyst, and the base). nih.gov

For palladium-catalyzed cross-coupling reactions, the catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination. The rate-determining step can vary depending on the specific reaction type and conditions.

Oxidative Addition: The insertion of the palladium(0) catalyst into the carbon-bromine bond of 2,2'-dibromobenzophenone can be rate-limiting. The rate of this step is influenced by the electron density of the aryl halide and the steric and electronic properties of the palladium catalyst's ligands. rsc.orgnih.gov

Transmetalation: The transfer of the organic group from the organometallic reagent (e.g., organotin in Stille coupling or organoboron in Suzuki coupling) to the palladium center is often the RDS. wikipedia.org In Suzuki couplings, studies on various aryl halides have shown that the RDS can shift from oxidative addition to transmetalation as the electron-withdrawing ability of substituents on the aryl halide increases. acs.org

Reductive Elimination: The final step, where the coupled product is formed and the catalyst is regenerated, is typically fast and not rate-limiting. mit.edu

Kinetic isotope effect (KIE) studies can also provide mechanistic insight. For instance, a low inverse KIE was observed in a related palladium-catalyzed cross-coupling, suggesting that C-H bond cleavage was not involved in the rate-determining step. nih.gov Such techniques could be applied to reactions of this compound to further probe its mechanistic details.

Identification and Characterization of Reaction Intermediates

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a series of well-defined organopalladium intermediates. Although these species are often transient and present in low concentrations, their existence is supported by extensive mechanistic studies on related systems and, in some cases, by direct observation or trapping experiments. uni-muenchen.denih.gov The key intermediates in a catalytic cycle involving this compound (ArBr₂) are:

Active Pd(0) Catalyst: The catalytic cycle is initiated by a coordinatively unsaturated palladium(0) species, typically bearing phosphine (B1218219) ligands (L), such as [Pd(0)L₂]. This species is generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd(PPh₃)₄. acs.org

Oxidative Addition Intermediate: The active Pd(0) catalyst undergoes oxidative addition into one of the C-Br bonds of this compound to form a square planar arylpalladium(II) complex, [(L)₂Pd(ArBr)(Br)]. nih.gov This step transforms the palladium center from the 0 to the +2 oxidation state.

Transmetalation Intermediate: In this step, the organic group (R) from the organometallic coupling partner (e.g., R-SnBu₃ in Stille coupling) displaces the bromide ligand to form a new diorganopalladium(II) intermediate, [(L)₂Pd(ArBr)(R)]. The mechanism of transmetalation can be associative, involving a transient, higher-coordinate palladium species. wikipedia.org

Diorganopalladium(II) Complex: Following the first coupling, the remaining C-Br bond on the benzophenone (B1666685) core can undergo a second sequence of oxidative addition and transmetalation if a di-coupled product is desired, leading to more complex palladium intermediates. In the synthesis of spiro compounds, an intramolecular cyclization occurs from a diorganopalladium(II) intermediate. acs.org

The characterization of these intermediates often relies on spectroscopic methods like ³¹P and ¹H NMR spectroscopy and mass spectrometry. uni-muenchen.denih.gov While isolating these intermediates for reactions of this compound is challenging due to their reactivity, their proposed structures are based on robust evidence from analogous, well-studied catalytic systems.

Detailed Mechanistic Pathway Proposals and Experimental Validation

Palladium-catalyzed cross-coupling reactions provide a versatile method for the functionalization of this compound. A prominent example is its use in Stille and Suzuki reactions to synthesize biheterocyclic ketones, which can subsequently undergo intramolecular cyclization to form spirobifluorene analogues. acs.org

The mechanistic pathway for the Stille coupling of this compound with an organostannane reagent (e.g., 2-tributylstannylthiophene) catalyzed by tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, can be proposed as follows:

Catalyst Activation: The Pd(PPh₃)₄ precatalyst dissociates in solution to generate the active, coordinatively unsaturated Pd(0) species, likely Pd(PPh₃)₂.

First Oxidative Addition: The Pd(0) species inserts into one of the C-Br bonds of this compound to yield the arylpalladium(II) intermediate (I) .

First Transmetalation: The organostannane reagent transfers its thiophene (B33073) group to the palladium center, displacing the bromide ligand and forming the diorganopalladium(II) complex (II) . Tributyltin bromide is released as a byproduct.

Reductive Elimination or Second Coupling Sequence: At this stage, the pathway can diverge. If the goal is a mono-coupled product, reductive elimination could occur, though this is less common. For the synthesis of the di-substituted product, the intermediate (II) undergoes a second sequence.

Second Oxidative Addition: This step is intramolecular. The palladium center in intermediate (II) can insert into the second C-Br bond on the other phenyl ring, forming a palladacycle intermediate.

Second Transmetalation: A second molecule of the organostannane reagent delivers another thiophene group to the palladium center.

Final Reductive Elimination: The newly formed diorgano-palladium species undergoes reductive elimination to form the C-C bond, yielding the final bis(2-(thiophen-2-yl)phenyl)methanone product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental validation for this pathway comes from the successful synthesis and isolation of the expected products. acs.org For example, the reaction between this compound and various organotin reagents under Pd(PPh₃)₄ catalysis affords the corresponding di-substituted benzophenones in high yields, as detailed in the table below.

| Organotin Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| 2-tributylstannylthiophene | Bis(2-(thiophen-2-yl)phenyl)methanone | 91 | acs.org |

| 3-tributylstannylthiophene | Bis(2-(thiophen-3-yl)phenyl)methanone | 87 | acs.org |

| tributyl(furan-2-yl)stannane | Bis(2-(furan-2-yl)phenyl)methanone | 96 | acs.org |

| 1-methyl-2-(tributylstannyl)-1H-pyrrole | Bis(2-(1-methyl-1H-pyrrol-2-yl)phenyl)methanone | 58 | acs.org |

Theoretical Support for Mechanistic Postulations, including Linear Free Energy Relationships

Theoretical calculations and physical organic principles provide powerful tools to support and rationalize experimentally observed reactivity.

Linear Free Energy Relationships (LFERs): The Hammett equation is a classic example of an LFER used to probe reaction mechanisms. By plotting the logarithm of the relative reaction rate (log(k/k₀)) against the Hammett substituent constant (σ), one can infer the nature of charge development in the transition state of the rate-determining step. researchgate.net

A positive slope (ρ > 0) indicates that electron-withdrawing groups accelerate the reaction, suggesting a buildup of negative charge in the transition state relative to the ground state. nih.gov

A negative slope (ρ < 0) implies that electron-donating groups accelerate the reaction, indicating a buildup of positive charge.

A non-linear or "V-shaped" Hammett plot can signify a change in the rate-determining step or mechanism as the electronic nature of the substituent is varied. rsc.org

In the context of Suzuki reactions, Hammett plots have been instrumental in demonstrating the shift of the RDS from oxidative addition (which is favored by electron-withdrawing groups) to transmetalation. acs.orgrsc.org Although a specific Hammett study on this compound derivatives was not found, these principles are directly applicable for probing the electronic demands of its cross-coupling reactions.

Theoretical and Computational Studies: Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction mechanisms. It can be used to calculate the geometries and energies of reactants, transition states, and intermediates. rsc.org

A notable theoretical study investigated the intramolecular electrophilic aromatic substitution (EAS) reaction used to convert derivatives of this compound into spiro compounds. acs.org This study employed Fukui functions, a DFT-based reactivity index, to predict the feasibility of the cyclization. The Fukui function identifies the most electrophilic (f⁺) and nucleophilic (f⁻) sites within a molecule. numberanalytics.compnas.org The authors used a "dual descriptor" (fᵈ = f⁺ – f⁻) to create a single map of reactivity, successfully predicting which substituted benzophenones would cyclize and which would fail, thereby rationalizing the experimental outcomes and providing strong theoretical support for the proposed reaction limits. acs.org This approach demonstrates how computational chemistry can offer profound insights into the reactivity and mechanistic pathways of this compound derivatives.

Advanced Spectroscopic Characterization Techniques in 2,2 Dibromobenzophenone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural assignment of 2,2'-Dibromobenzophenone, offering a window into the precise arrangement of its constituent atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Applications

One-dimensional NMR techniques, specifically ¹H and ¹³C NMR, are fundamental in determining the basic structure of this compound. In ¹H NMR, the chemical shifts and splitting patterns of the proton signals reveal the electronic environment and neighboring protons for each hydrogen atom in the molecule. The aromatic protons of the two bromo-substituted phenyl rings typically appear as a complex multiplet in the downfield region of the spectrum due to their varied electronic environments.

Similarly, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton. bhu.ac.insavemyexams.com Each unique carbon atom in the molecule produces a distinct signal, and the chemical shift of these signals indicates the type of carbon (e.g., aromatic, carbonyl). bhu.ac.inlibretexts.org The carbonyl carbon of the benzophenone (B1666685) core is characteristically observed at a significant downfield shift. Proton-decoupled ¹³C NMR spectra simplify the analysis by presenting each unique carbon as a single line, allowing for an accurate count of the different carbon environments within the molecule. bhu.ac.in

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Bis(2-(furan-2-yl)phenyl)methanone | CDCl₃ | δ 7.59 (d, J = 7.2 Hz, 2H), 7.49–7.44 (m, 4H), 7.31–7.26 (m, 4H), 6.60 (d, J = 3.3 Hz, 2H), 6.33 (dd, J = 3.3, 1.8 Hz, 2H) | δ 198.5, 152.4, 142.9, 137.4, 131.1, 130.4, 130.3, 128.5, 127.4, 111.6, 109.1 |

| Bis(2-(thiophen-2-yl)phenyl)methanone | CDCl₃ | δ 7.41 (dd, 2H, J = 7.5, 0.9 Hz), 7.40–7.20 (m, 6H), 7.16 (dd, 2H, J = 4.2, 2.1 Hz), 6.85 (m, 4 H) | δ 199.4, 141.4, 139.4, 133.9, 131.1, 130.6, 130.5, 128.1, 127.3, 127.0, 126.1 |

| Bis(2-(selenophen-2-yl)phenyl)methanone | CDCl₃ | δ 7.86 (dd, J = 5.6, 1.1 Hz, 2H), 7.38 (dd, J = 7.5, 1.5 Hz, 2H), 7.33 (dd, J = 7.2, 1.5 Hz, 2H), 7.29 (td, J = 7.8, 1.5 Hz, 2H), 7.21 (td, J = 7.2, 1.6 Hz, 2H), 7.08 (dd, J = 5.6, 3.7 Hz, 2H), 6.93 (dd, J = 3.6, 1.0 Hz, 2H) | Not available |

Data sourced from a study on the synthesis of spiro derivatives. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the characteristic functional groups present in this compound. edinst.com These two methods are complementary, as they are governed by different selection rules. edinst.com

In the IR spectrum of this compound, a prominent absorption band is expected in the region of 1650-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ketone group. The presence of aromatic rings is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations are expected to appear in the lower frequency "fingerprint" region of the spectrum.

Raman spectroscopy provides complementary information. edinst.com While the carbonyl stretch is also observable in the Raman spectrum, aromatic ring vibrations often give rise to strong and sharp signals. researchgate.net The symmetric vibrations of the molecule are particularly Raman active. americanpharmaceuticalreview.com For instance, the symmetric stretching of the C-Br bonds and the breathing modes of the phenyl rings can be identified. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups. edinst.comamericanpharmaceuticalreview.comnih.gov

Mass Spectrometry (MS) for Fragmentation Analysis and Structural Elucidation

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in its structural elucidation. chemguide.co.ukfiveable.me Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M+). chemguide.co.uk Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive M, M+2, and M+4 peak cluster for the molecular ion, providing strong evidence for the presence of two bromine atoms. miamioh.edu

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for benzophenones include cleavage at the carbonyl group. The loss of a bromophenyl radical (C₆H₄Br) or a bromobenzoyl radical (BrC₆H₄CO) would lead to the formation of significant fragment ions. libretexts.org The analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the connectivity of the two bromophenyl rings to the carbonyl group. youtube.com

Table 2: Key Fragmentation Data for Halogenated Benzophenone Analogs

| Compound | Molecular Weight (amu) | Key Fragment Ions (m/z) | Notes |

| 4-Bromo-4'-chlorobenzophenone | Not specified | Not specified | Characterized by MS, IR, and NMR. oregonstate.edu |

| 4-Bromo-4'-ethoxybenzophenone | 304 | M+ and M+2 peaks of equal intensity | Confirms presence of one bromine atom. oregonstate.edu |

| 4-Bromo-4'-fluorobenzophenone | Not specified | Equal intensity peaks at 279 and 281 m/z | Characteristic of a brominated compound. oregonstate.edu |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure and the extent of conjugation within the this compound molecule. ubbcluj.roelte.hu The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of benzophenone derivatives. Typically, two main types of electronic transitions are observed: the π → π* transition and the n → π* transition. elte.huuomustansiriyah.edu.iq The π → π* transition, arising from the promotion of an electron from a bonding π orbital to an antibonding π* orbital, is usually of high intensity and occurs at a shorter wavelength. uomustansiriyah.edu.iq This transition is associated with the conjugated system of the aromatic rings and the carbonyl group. The n → π* transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. elte.hu This transition is typically of lower intensity and occurs at a longer wavelength. uomustansiriyah.edu.iq The position and intensity of these absorption bands can be influenced by the presence of the bromine substituents and the solvent used for the analysis. units.it

Structural Investigations and Conformational Dynamics of 2,2 Dibromobenzophenone

X-ray Crystallography of 2,2'-Dibromobenzophenone and its Complexes

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and torsion angles. mkuniversity.ac.in The crystal structure of this compound has been determined and its data is available in the Cambridge Structural Database (CSDC) under the reference number 994291. nih.gov In the solid state, benzophenone (B1666685) and its derivatives, like 3,3'-dibromobenzophenone, typically adopt a "twist" conformation where the two phenyl rings are twisted out of the plane of the central carbonyl group. cdnsciencepub.com This twisting relieves the steric strain between the ortho-substituents and the carbonyl oxygen. For this compound, the bulky bromine atoms at the ortho positions force the phenyl rings into a significantly non-coplanar arrangement.

The utility of this compound as a precursor in organic synthesis has led to the crystallographic characterization of several of its more complex derivatives. These studies provide insight into how the core benzophenone structure adapts to the introduction of new functional groups. For instance, various bis(2-substituted-phenyl)methanones have been synthesized from this compound and their crystal structures determined. acs.org

Below is a table summarizing the crystallographic data for several derivatives synthesized from this compound. acs.org

| Compound Name | Formula | Crystal System | Space Group |

| Bis(2-(furan-2-yl)phenyl)methanone | C21H14O3 | Orthorhombic | Pna2₁ |

| Bis(2-(thiophen-2-yl)phenyl)methanone | C21H14OS2 | Monoclinic | C2/c |

| Bis(2-(1-methyl-1H-pyrrol-2-yl)phenyl)methanone | C23H20N2O | Monoclinic | P2₁/c |

| Bis(2-(selenophen-2-yl)phenyl)methanone | C21H14OSe2 | Orthorhombic | C2/c |

This table is generated based on data reported in a study on the synthesis of spiro derivatives. acs.org The data illustrates the common crystal systems and space groups observed for these types of compounds.

Solution-State Conformational Analysis and Tautomerism Studies

While X-ray crystallography reveals the static conformation in the solid state, molecules often exhibit greater flexibility and can exist as a mixture of interconverting conformers in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. diva-portal.org Techniques like 1D and 2D NMR can provide information about the average conformation and the rates of exchange between different isomers. rsc.org For a molecule like this compound, hindered rotation around the single bonds connecting the phenyl rings to the carbonyl carbon would be expected. Variable-temperature NMR studies could potentially be used to probe the energy barriers associated with this rotation. researchgate.net

Tautomerism is a form of isomerism where molecules, known as tautomers, exist in a dynamic equilibrium and are readily interconvertible. doubtnut.com A common type is keto-enol tautomerism, which requires the presence of an alpha-hydrogen atom adjacent to the carbonyl group. aakash.ac.in The structure of this compound lacks hydrogen atoms on the carbon atoms directly attached to the carbonyl group (the alpha-carbons). Consequently, it is unable to undergo the proton transfer necessary for keto-enol tautomerism. aakash.ac.in Its structure is therefore locked in the keto form.

Supramolecular Assembly and Intermolecular Interactions

For halogenated aromatic compounds like this compound, several types of intermolecular interactions are expected to be significant:

Halogen Bonding: The bromine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic sites on adjacent molecules, such as the carbonyl oxygen.

π-π Stacking: The aromatic phenyl rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. The significant twist in the molecule, however, may lead to offset or edge-to-face π-stacking rather than a direct face-to-face arrangement.

C-H···π Interactions: Hydrogen atoms on the phenyl rings can interact with the electron-rich π-systems of neighboring rings. acs.org

Dipole-Dipole Interactions: The polar carbonyl group creates a molecular dipole, leading to electrostatic interactions that help to orient the molecules within the crystal lattice.

These weak interactions collectively stabilize the crystal structure, leading to the formation of specific three-dimensional architectures. nih.gov The interplay between the conformational preferences of the individual molecule and the optimization of these intermolecular forces determines the final crystal packing.

Computational and Theoretical Studies on 2,2 Dibromobenzophenone

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 2,2'-dibromobenzophenone. Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a widely used tool in chemistry for its favorable balance of accuracy and computational cost. nih.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it possible to model larger molecules. scispace.com

For substituted benzophenones, these calculations elucidate how substituents influence the molecule's properties. Studies on the parent benzophenone (B1666685) molecule have utilized semiempirical methods like Extended Hückel Theory (EHT) and CNDO/2 to compute charge distributions, dipole moments, and electronic orbital configurations. roaldhoffmann.com More advanced ab initio and DFT calculations are applied to substituted benzophenones to evaluate the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). cdnsciencepub.comnrel.gov The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's electronic transitions, photophysical properties, and reactivity.

In the case of this compound, the bromine atoms in the ortho positions exert significant electronic and steric effects. DFT calculations can precisely map the electron density distribution, revealing the electron-withdrawing nature of the bromine atoms and the carbonyl group, and how this affects the aromatic rings. This information is crucial for predicting the molecule's reactivity in processes like electrophilic substitution or nucleophilic attack. researchgate.net

Table 1: Typical Parameters in DFT Calculations for Organic Molecules

| Parameter | Description | Typical Method/Basis Set |

|---|---|---|

| Functional | Approximates the exchange-correlation energy, a key component of DFT. | B3LYP, M06-2X, PBE0 |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. | 6-31G(d,p), def2-TZVP, cc-pVTZ |

| Solvation Model | Simulates the effect of a solvent on the molecule's properties. | PCM, SMD |

| Calculation Type | The objective of the computation. | Geometry Optimization, Frequency Calculation, Single Point Energy |

This table presents common methodologies used in computational chemistry for molecules similar in class to this compound. nrel.govaimspress.com

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

The three-dimensional structure and flexibility of this compound are key determinants of its physical properties and chemical behavior. The presence of bulky bromine atoms on the ortho positions of the phenyl rings creates significant steric hindrance. This forces the phenyl rings to twist out of the plane of the central carbonyl group, resulting in a non-planar, chiral conformation.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can explore its conformational landscape by modeling the rotation of the phenyl rings around the bonds connecting them to the carbonyl carbon. doi.org These simulations reveal the relative energies of different conformations and the energy barriers to rotation, identifying the most stable ground-state geometry. roaldhoffmann.com

Studies on the parent benzophenone show that the phenyl rings are twisted to achieve a balance between conjugative effects, which favor planarity, and steric repulsion, which disfavors it. roaldhoffmann.com The equilibrium geometry for benzophenone is a C2 symmetry with the rings twisted by about 33-38°. roaldhoffmann.com For this compound, this twist is expected to be even more pronounced due to the larger size of the bromine atoms compared to hydrogen. Understanding this conformational landscape is essential for predicting how the molecule will pack in a crystal lattice or interact with other molecules, such as substrates or catalysts. irb.hr

Table 3: Calculated Conformational Data for Benzophenone

| Parameter | Description | Calculated Value |

|---|---|---|

| Dihedral Angle (α, β) | The angle of twist of each phenyl ring relative to the carbonyl plane. | 38° (EHT), 33° (from crystal structure) |

| Symmetry | The point group of the stable conformation. | C2 |

| Interconversion Barrier | The activation energy for conversion between enantiomeric forms. | 0.051 eV |

This table shows data for the parent compound, benzophenone, which serves as a model for the types of conformational parameters investigated for its derivatives. roaldhoffmann.com

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods are frequently used to predict various spectroscopic signatures of molecules, which can then be compared with experimental spectra to confirm structures and understand electronic properties. nih.gov This correlation between theory and experiment is a cornerstone of modern chemical analysis.

For this compound and its derivatives, time-dependent density functional theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). researchgate.net These calculations can determine the energies of electronic transitions, such as n→π* and π→π* transitions, which correspond to the absorption maxima (λmax) observed experimentally. The results can explain color and photophysical behavior. researchgate.net

Furthermore, quantum chemical calculations can predict vibrational frequencies, which correlate with experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the molecule, specific peaks in the experimental spectrum can be assigned to specific molecular motions, such as the characteristic C=O stretch of the ketone group. Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated to aid in the interpretation of ¹H and ¹³C NMR spectra. nih.gov

In one study, the photophysical and electrochemical properties of derivatives made from this compound were investigated, and the results from TD-DFT were found to be consistent with the experimental analysis. researchgate.net This demonstrates the predictive power of computational methods in characterizing the spectroscopic properties of these complex molecules.

Table 4: Spectroscopic Techniques and Corresponding Computational Methods

| Spectroscopic Technique | Predicted Property | Common Computational Method |

|---|---|---|

| UV-Visible (UV-Vis) Spectroscopy | Electronic transition energies (λmax) | Time-Dependent DFT (TD-DFT) |

| Infrared (IR) Spectroscopy | Vibrational frequencies, mode assignment | DFT, Hartree-Fock (Frequency calculations) |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts, coupling constants | GIAO-DFT, CPHF |

| Phosphorescence Spectroscopy | Triplet state energies | DFT, CASSCF/CASPT2 |

This table summarizes common approaches used to computationally predict spectroscopic data for correlation with experimental results. nih.govresearchgate.netru.nl

Applications in Advanced Chemical and Materials Science

Utility as a Building Block for Complex Organic Synthesis

The strategic placement of the bromine atoms in 2,2'-Dibromobenzophenone makes it a valuable precursor for the synthesis of intricate organic molecules. The presence of these reactive sites allows for a variety of coupling and cyclization reactions, enabling the construction of polycyclic and heterocyclic frameworks.

One notable application is in the synthesis of seven-membered ring systems. A strategy for the creation of dibenzo[a,c]cyclohepten-5-ones has been developed utilizing a sequential Suzuki-Miyaura coupling and an intramolecular aldol condensation. While the specific example starts with 2'-bromoacetophenones, the principle of using a bromo-functionalized aromatic ketone as a key building block is directly applicable to this compound for accessing related complex polycyclic structures nih.gov.

Furthermore, the reactivity of the bromine atoms facilitates intramolecular cyclization reactions. These reactions can be triggered by various reagents and conditions, leading to the formation of new ring systems. For instance, intramolecular radical cyclization is a powerful tool for creating highly substituted indolines and 2,3-dihydrobenzofurans rsc.org. While not directly demonstrated with this compound, the principles of such radical cyclizations could be applied to its derivatives. Similarly, transition-metal-free intramolecular redox cyclization reactions have been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine, showcasing another avenue for forming heterocyclic compounds from appropriately substituted aromatic precursors nih.gov.

Role as a Precursor for Pharmaceutical Intermediates and Biologically Active Molecules

The benzophenone (B1666685) scaffold is a recurring motif in a multitude of biologically active compounds, and this compound provides a key entry point for the synthesis of various pharmaceutical intermediates. The bromine atoms can be readily displaced or involved in coupling reactions to introduce diverse functionalities, leading to the generation of molecules with potential therapeutic applications.

A significant application lies in the synthesis of thioxanthones, a class of compounds known for a wide range of pharmacological activities, including antitumor and antischistosomal properties nih.gov. The synthesis of thioxanthones can be achieved through the reaction of 2,2'-dihalobenzophenones with a sulfur source, a transformation for which this compound is a suitable substrate. More recently, a palladium-catalyzed sulfonylative homocoupling of 2,2'-disubstituted benzophenones has been developed to produce thioxanthone 10,10-dioxides, which are precursors to sulfone-fluoresceins, a new class of fluorescent dyes with applications in bioimaging nih.govchemrxiv.org. This synthetic route highlights the utility of 2,2'-dihalogenated benzophenones in accessing complex heterocyclic systems with biological relevance.

The general benzophenone structure is also found in a variety of other bioactive molecules. For instance, derivatives of 4-substituted benzophenone ethers have been synthesized and screened for their antileishmanial activities nih.gov. Additionally, benzophenone derivatives have been designed as anti-inflammatory agents through the dual inhibition of edema and neutrophil recruitment nih.gov. These examples underscore the potential of modifying the benzophenone core, a process for which this compound can serve as a starting point for introducing further structural diversity.

Contributions to Advanced Materials Development

The unique chemical properties of this compound also lend themselves to the development of advanced materials with tailored functionalities. Its ability to participate in polymerization reactions and to form the core of photoactive and supramolecular systems makes it a valuable component in materials science.

In the realm of polymer chemistry, dihaloaromatic compounds are crucial monomers for the synthesis of high-performance polymers. This compound can, in principle, be utilized in polycondensation reactions to create polymers with specific properties. For example, the synthesis of poly(ether ketone)s often involves the reaction of dihalobenzophenones with bisphenols researchgate.netkpi.uanih.govgoogle.com. The bromine atoms on this compound could participate in such nucleophilic aromatic substitution reactions to form the polymer backbone.

Furthermore, the presence of bromine atoms allows for post-polymerization modification through reactions like the Ullmann coupling. This strategy has been employed to functionalize bromo-substituted ether-linked polymers, thereby tailoring their properties for specific applications such as carbon dioxide capture mdpi.com. The Ullmann reaction, a copper-catalyzed coupling, is a well-established method for forming carbon-carbon and carbon-heteroatom bonds and has been used in the synthesis of polymers and other complex molecules nih.govresearchgate.netrsc.orgnih.gov.

Benzophenone and its derivatives are well-known for their photochemical properties, often acting as photoinitiators and photosensitizers. This compound is no exception and can be a precursor to various photoactive materials. A key application is in the synthesis of thioxanthone-based photoinitiators. Thioxanthones are utilized in two-photon-controllable polymerization and nanolithographic printing purdue.edu. The synthesis of these specialized photoinitiators can start from dihalo-thioxanthen-9-ones, which are accessible from the corresponding benzophenone precursors.

The conversion of 2,2'-disubstituted benzophenones into thioxanthone 10,10-dioxides also opens the door to novel fluorescent dyes. The resulting sulfone-fluoresceins exhibit red fluorescence and are compatible with super-resolution fluorescence microscopy, making them valuable tools for live-cell imaging nih.govchemrxiv.org. This transformation showcases how the core structure of this compound can be elaborated into sophisticated photoactive molecules.

The rigid backbone of this compound can be functionalized to create novel ligands for coordination chemistry and catalysis. The bromine atoms can be substituted with phosphorus, nitrogen, or other donor atoms to generate chelating ligands with specific steric and electronic properties.

One potential application is in the synthesis of xanthene and thioxanthene-based ligands. These scaffolds, which can be derived from benzophenone precursors, have been investigated for their coordination to metal centers and their use in catalysis. For example, thioxanthene-derived analogs have been explored as sigma(1) receptor ligands nih.gov. Furthermore, xanthene and thioxanthene derivatives have been synthesized and evaluated for various biological activities, and their structures can be readily modified to incorporate coordinating groups nih.gov. The synthesis of these heterocyclic systems often involves the cyclization of diaryl ether or thioether precursors, which can be prepared from this compound.

The benzophenone unit can be incorporated into larger macrocyclic structures to create supramolecular receptors with specific host-guest binding properties. The synthesis of such systems can utilize this compound as a key building block, with the bromine atoms serving as handles for further elaboration and cyclization.

For instance, the benzophenone moiety has been integrated into self-assembled bis-urea macrocycles. These macrocycles can form columnar hosts that encapsulate guest molecules and facilitate selective oxidation reactions upon UV irradiation sc.edusigmaaldrich.com. While this example does not start from the dibromo derivative, it illustrates the potential of the benzophenone core in supramolecular chemistry.

Furthermore, the synthesis of novel crown ethers incorporating a chalcone-based structure, which includes a benzophenone-like moiety, has been reported rsc.org. The development of such macrocycles opens up possibilities for designing new host-guest systems with applications in sensing, separation, and catalysis. The principles of macrocycle self-assembly and their ability to form higher-order nanostructures are key areas of research in supramolecular chemistry nih.govnsf.govchemrxiv.org.

Emerging Research Areas and Future Perspectives for 2,2 Dibromobenzophenone

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The pharmaceutical and chemical industries are increasingly prioritizing green chemistry to minimize environmental impact. This involves the development of synthetic routes that are less hazardous, more atom-economical, and utilize renewable resources. Traditional methods for synthesizing diaryl ketones, such as the Friedel-Crafts acylation, often rely on harsh conditions and stoichiometric amounts of Lewis acids, leading to significant waste.

Future research is focused on developing more sustainable methods for the synthesis of 2,2'-Dibromobenzophenone and its derivatives. Key areas of exploration include:

Photocatalysis: Visible-light photocatalysis is a promising green approach for the synthesis of diaryl ketones. This method utilizes light energy to drive chemical reactions, often under mild conditions and with high selectivity. The use of inexpensive and readily available photosensitizers, such as benzophenone (B1666685) itself, can make these processes more economically viable. Research in this area aims to develop efficient photocatalytic systems for the direct C-H acylation and cross-coupling reactions to produce unsymmetrical ketones.

Biocatalysis: The use of enzymes or whole-cell biotransformation offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.govjddhs.commdpi.com Engineered microorganisms, such as E. coli, can be designed to produce benzophenone derivatives from simple starting materials like benzoate. nih.gov This approach minimizes the use of hazardous reagents and solvents, aligning with the principles of green chemistry. nih.govjddhs.commdpi.com

Green Solvents and Solvent-Free Reactions: A significant portion of chemical waste is generated from the use of volatile organic solvents. Research is actively exploring the use of greener alternatives such as water, bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF), and supercritical CO2. jddhs.comnih.gov Additionally, solvent-free reaction conditions are being investigated to further reduce environmental impact. mdpi.com The photoreduction of benzophenone using ethanol as a green solvent is one such example of a more sustainable approach. researchgate.net

| Green Chemistry Approach | Description | Potential Advantages for this compound Synthesis |

| Photocatalysis | Utilizes light energy to drive chemical reactions, often with a photosensitizer. | Mild reaction conditions, high selectivity, reduced energy consumption. |

| Biocatalysis | Employs enzymes or whole microorganisms to catalyze reactions. | High specificity, use of renewable resources, biodegradable catalysts. |

| Green Solvents | Replaces hazardous organic solvents with environmentally benign alternatives. | Reduced toxicity and pollution, improved safety. |

| Solvent-Free Reactions | Conducts reactions without a solvent medium. | Minimized waste, simplified purification processes. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, is revolutionizing chemical synthesis. nih.gov This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. nih.govrsc.org

The integration of flow chemistry with automated synthesis platforms presents a powerful tool for the rapid and efficient production of this compound and its derivatives. Key benefits include:

Enhanced Safety and Efficiency: Flow reactors handle smaller volumes of reactants at any given time, minimizing the risks associated with highly reactive or hazardous intermediates. nih.gov The improved control over temperature and mixing leads to higher yields and purity. nih.gov

Scalability and On-Demand Production: Scaling up production in a flow system is often as simple as running the system for a longer duration. nih.govrsc.org This allows for the on-demand synthesis of compounds, reducing the need for large-scale storage of potentially unstable molecules. nih.gov

Automation and High-Throughput Screening: Automated flow synthesis platforms can be programmed to perform multi-step syntheses and reaction optimizations with minimal manual intervention. uni-muenchen.de This accelerates the discovery and development of new derivatives of this compound with desired properties.

A continuous flow method for the synthesis of diaryl ketones has been developed using the coupling of aryl Grignard reagents with acyl chlorides in the eco-friendly solvent 2-methyltetrahydrofuran (2-MeTHF) at ambient temperature. nih.govrsc.orgresearchgate.net This approach allows for the safe and on-demand generation of these compounds with high productivity. nih.govrsc.org

Exploration of Novel Biological Activities and Biomedical Applications

The benzophenone scaffold is a well-established pharmacophore, with numerous derivatives exhibiting a wide range of biological activities. nih.gov The unique structural features of this compound make it an attractive starting point for the design and synthesis of novel therapeutic agents. Emerging research is focused on exploring the following biomedical applications:

Anticancer Activity: Many benzophenone derivatives have shown potent anticancer activity. nih.govresearchgate.net Research is underway to synthesize and evaluate novel derivatives of this compound for their ability to inhibit the growth of various cancer cell lines. nih.gov The presence of halogen atoms can often enhance the lipophilicity and cell permeability of a molecule, potentially leading to improved anticancer efficacy.

Antimicrobial and Antifungal Activity: The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Benzophenone derivatives have demonstrated promising antibacterial and antifungal properties. researchgate.netnih.govresearchgate.netnih.govfrontiersin.org The introduction of bromine atoms in the 2,2'-positions could lead to compounds with enhanced activity against a broad spectrum of microorganisms. researchgate.net

Anti-inflammatory Activity: Certain benzophenone derivatives act as anti-inflammatory agents. nih.gov The structural modifications on the this compound core could lead to the discovery of new compounds with improved anti-inflammatory profiles.

| Biological Activity | Potential Application of this compound Derivatives |

| Anticancer | Development of new chemotherapeutic agents. |

| Antimicrobial | Treatment of bacterial and fungal infections. |

| Antifungal | Combating fungal pathogens. |

| Anti-inflammatory | Management of inflammatory conditions. |

Advanced Functional Material Design and Smart Systems Based on this compound

The unique photophysical properties of the benzophenone core make it a valuable component in the design of advanced functional materials. The presence of heavy bromine atoms in this compound can further influence these properties, opening up possibilities for new applications.

Polymer Science: Benzophenone derivatives are used as photoinitiators and cross-linkers in polymer chemistry. mdpi.com The dibromo-substitution in this compound could be exploited to create polymers with specific properties, such as enhanced thermal stability or flame retardancy. These polymers could find applications in surface-attached polymer networks and hydrogels. mdpi.com

Organic Electronics: The electron-withdrawing nature of the carbonyl group and the bromine atoms in this compound suggests its potential use as a building block for n-type organic semiconductor materials. These materials are crucial for the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Smart Materials: The responsive nature of the benzophenone scaffold to light and other stimuli makes it a candidate for the development of smart materials. Derivatives of this compound could be incorporated into systems that change their properties, such as color or shape, in response to external triggers.

Computational-Experimental Synergies for Rational Design and Discovery

The integration of computational chemistry with experimental synthesis and testing provides a powerful paradigm for the rational design of new molecules with desired properties. rsc.org This synergistic approach can significantly accelerate the discovery and optimization of this compound derivatives.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the structural, electronic, and spectroscopic properties of this compound and its derivatives. scialert.net These calculations provide insights into the molecule's reactivity, stability, and potential for various applications.

Molecular Docking and Dynamics: For biomedical applications, molecular docking and molecular dynamics simulations can predict how this compound derivatives interact with biological targets such as enzymes and receptors. bwise.krmdpi.com This allows for the in silico screening of large libraries of compounds to identify promising candidates for further experimental investigation. bwise.kr

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach can be used to predict the activity of new this compound derivatives and to guide the design of more potent analogues.

| Computational Method | Application in this compound Research |

| Quantum Mechanics (e.g., DFT) | Prediction of molecular structure, electronic properties, and reactivity. |

| Molecular Docking | Simulation of ligand-protein binding to predict biological targets. |

| Molecular Dynamics | Analysis of the dynamic behavior of molecules and their complexes. |

| QSAR | Correlation of chemical structure with biological activity for predictive modeling. |

By leveraging these computational tools, researchers can prioritize the synthesis of the most promising this compound derivatives, thereby saving time and resources in the discovery process.

常见问题

Q. What are the common synthetic routes for preparing 2,2’-dibromobenzophenone in high purity?

- Methodological Answer : While direct synthesis of 2,2’-dibromobenzophenone is not explicitly detailed in the provided evidence, analogous methods for 4,4’-dibromobenzophenone can be adapted. For example, Ullmann coupling and Buchwald–Hartwig amination are widely used for benzophenone derivatives. These involve reacting dibrominated benzophenone precursors with electron-donating fragments (e.g., carbazoles, acridines) under palladium catalysis . Key steps include:

- Catalyst selection : Pd₂(dba)₃ with tris-o-tolylphosphine as a ligand.

- Solvent optimization : Toluene or THF under inert conditions.

- Purification : Column chromatography or recrystallization from ethanol.

For 2,2’-isomers, regioselective bromination or directed ortho-metalation strategies may be required to achieve positional specificity.

Q. What purification and characterization techniques are critical for ensuring the integrity of 2,2’-dibromobenzophenone?

- Methodological Answer :

- Purification : High-performance liquid chromatography (HPLC) or recrystallization from aprotic solvents (e.g., DCM/hexane mixtures) to remove unreacted brominated intermediates .

- Characterization :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting).

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 340.01 for C₁₃H₈Br₂O) .

- X-ray crystallography : For unambiguous structural determination, though this requires high-quality single crystals .

Q. How should researchers assess the stability of 2,2’-dibromobenzophenone under experimental conditions?

- Methodological Answer :

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., stability up to 200°C inferred from similar benzophenones) .

- Photostability : UV-Vis spectroscopy under controlled irradiation to monitor degradation (e.g., tracking absorbance at 280 nm over time).

- Storage : Solutions in toluene (100–1000 µg/mL) are stable at –20°C for months .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for 2,2’-dibromobenzophenone derivatives be resolved?

- Methodological Answer : Conflicting NMR or MS data may arise from bromine’s quadrupolar relaxation effects or isotopic patterns. Strategies include:

- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

- Cross-relaxation studies : Utilize solid-state NMR to probe interactions between bromine nuclei and triplet states in crystalline phases .

Q. What role does 2,2’-dibromobenzophenone play in designing organic light-emitting diodes (OLEDs)?

- Methodological Answer : Dibromobenzophenones serve as electron-deficient cores in donor-acceptor-donor (D–A–D) emitters. For example:

- Energy-level tuning : Bromine’s electron-withdrawing effect lowers LUMO levels, enhancing electron transport .